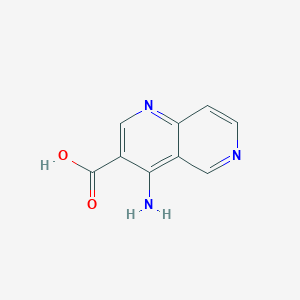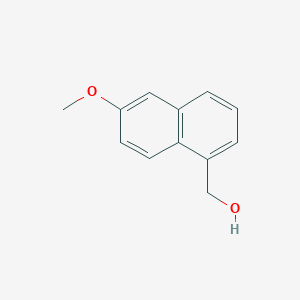
(6-Methoxynaphthalen-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Methoxynaphthalen-1-yl)methanol is an organic compound with the molecular formula C₁₂H₁₂O₂ It is a derivative of naphthalene, featuring a methoxy group at the 6-position and a hydroxymethyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxynaphthalen-1-yl)methanol typically involves the reaction of 6-methoxynaphthalene with formaldehyde under acidic or basic conditions. One common method is the reduction of 6-methoxynaphthaldehyde using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 6-methoxynaphthaldehyde. This process can be optimized for large-scale production by adjusting parameters such as temperature, pressure, and catalyst type.
Types of Reactions:
Oxidation: this compound can be oxidized to (6-Methoxynaphthalen-1-yl)methanal using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄).
Reduction: The compound can be further reduced to (6-Methoxynaphthalen-1-yl)methane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: PCC, KMnO₄, or chromium trioxide (CrO₃) in acidic medium.
Reduction: NaBH₄ or LiAlH₄ in anhydrous solvents.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
- Oxidation yields (6-Methoxynaphthalen-1-yl)methanal.
- Reduction yields (6-Methoxynaphthalen-1-yl)methane.
- Substitution reactions yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Methoxynaphthalen-1-yl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The methoxy and hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
(6-Methoxynaphthalen-2-yl)methanol: Similar structure but with the hydroxymethyl group at the 2-position.
(6-Methoxynaphthalen-1-yl)methanal: The aldehyde derivative of (6-Methoxynaphthalen-1-yl)methanol.
(6-Methoxynaphthalen-1-yl)methane: The fully reduced form of this compound.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methoxy and hydroxymethyl groups provide versatile sites for further functionalization, making it a valuable intermediate in synthetic chemistry.
Properties
CAS No. |
61109-49-7 |
|---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
(6-methoxynaphthalen-1-yl)methanol |
InChI |
InChI=1S/C12H12O2/c1-14-11-5-6-12-9(7-11)3-2-4-10(12)8-13/h2-7,13H,8H2,1H3 |
InChI Key |
BSBOJXOTPHQACC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


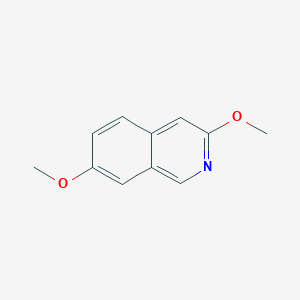
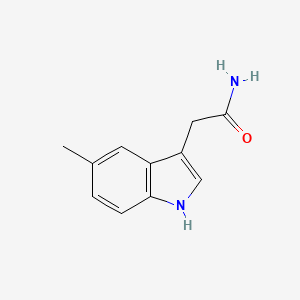


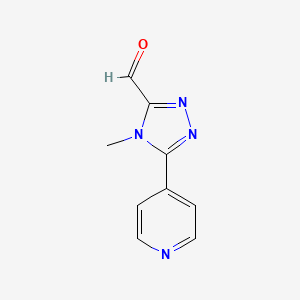
![Isoxazolo[4,5-c]quinolin-3-amine](/img/structure/B11906709.png)
![5-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11906716.png)
![(R)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine](/img/structure/B11906724.png)



